N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide is an organic compound that features a combination of chloro, fluoro, and oxirane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide typically involves the reaction of 3-chloro-4-fluorobenzylamine with an oxirane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the oxirane ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c11-7-3-6(1-2-8(7)12)4-13-10(14)9-5-15-9/h1-3,9H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAZPUXRQSUSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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